molecular formula C19H19NO B333474 2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B333474
M. Wt: 277.4 g/mol
InChI Key: OYMYPUTVEZWFAQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • 2-[3-(4-Methylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline and related compounds have been explored for constructing isoindolo[1,2-a]isoquinoline alkaloids like Nuevamine, Jamtine, and Hirsutine via an intramolecular Diels–Alder reaction of furan (IMDAF), indicating its potential in complex organic syntheses (Zubkov et al., 2009).

Pharmacology and Drug Development

  • These compounds have been synthesized as selective dopamine D3 receptor antagonists, showing potential for novel radioligands and investigation in dopamine D3-receptor-related in vitro and in vivo studies (Mach et al., 2004).
  • Their derivatives are also being explored as potential anticancer agents, exhibiting cytotoxic activities against breast cancer cell lines, demonstrating the compound's significance in cancer research (Redda et al., 2010).
  • The chemical structure of these compounds has been modified to create quinolinyl acrylate derivatives showing multi-target efficacy against human prostate cancer cells, both in vitro and in vivo, which supports their potential therapeutic usefulness (Rodrigues et al., 2012).

Neuropharmacology

  • They have been identified in parkinsonian and normal human brains, suggesting their role as potential endogenous neurotoxins, which could be instrumental in understanding neurological diseases like Parkinson's disease (Niwa et al., 1987).

Miscellaneous Applications

  • Tetrahydroisoquinoline derivatives, which include this compound, are being synthesized for their use as chiral catalysts, highlighting their significance in the field of asymmetric catalysis (Yamashita et al., 1983).
  • These compounds have shown promise as antiimplantation agents, indicating their potential use in reproductive health and contraceptive research (Nagarajan et al., 1985).

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19NO/c1-15-6-8-16(9-7-15)10-11-19(21)20-13-12-17-4-2-3-5-18(17)14-20/h2-11H,12-14H2,1H3/b11-10+

InChI Key

OYMYPUTVEZWFAQ-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2

SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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